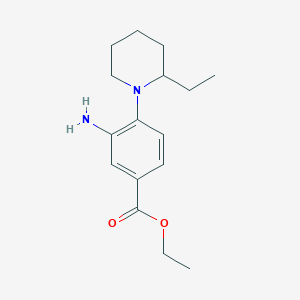

Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate

Description

BenchChem offers high-quality Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-amino-4-(2-ethylpiperidin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-3-13-7-5-6-10-18(13)15-9-8-12(11-14(15)17)16(19)20-4-2/h8-9,11,13H,3-7,10,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSGTPCXSPAVGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=C(C=C(C=C2)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate chemical properties

The following technical guide details the chemical properties, synthesis logic, and application scope of Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate .

Executive Summary & Chemical Identity

Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate is a specialized pharmaceutical intermediate belonging to the class of 3,4-disubstituted aminobenzoates . It is primarily utilized as a scaffold in the synthesis of heterocyclic active pharmaceutical ingredients (APIs), particularly fluoroquinolones and benzimidazole-based therapeutics .

Structurally, it combines a lipophilic ethyl benzoate core with a sterically hindered 2-ethylpiperidine moiety. This specific substitution pattern is often employed in Structure-Activity Relationship (SAR) studies to modulate lipid solubility (LogP) and receptor binding affinity compared to the more common 4-piperazinyl or 4-morpholinyl analogs.

Chemical Identification Table

| Property | Specification |

| Systematic Name | Ethyl 3-amino-4-(2-ethylpiperidin-1-yl)benzoate |

| Molecular Formula | C₁₆H₂₄N₂O₂ |

| Molecular Weight | 276.37 g/mol |

| Core Scaffold | Ethyl 4-aminobenzoate (Benzocaine-like) |

| Key Substituents | 3-Amino (primary amine), 4-(2-Ethylpiperidinyl) (tertiary amine) |

| Chirality | Contains one chiral center at the piperidine C2 position (typically supplied as racemate unless specified).[1][2] |

Physicochemical Properties & Mechanistic Insights[3]

Solubility and Lipophilicity

The presence of the 2-ethyl group on the piperidine ring significantly enhances the lipophilicity of this molecule compared to its unbranched analogs (e.g., ethyl 3-amino-4-(piperidin-1-yl)benzoate).

-

LogP (Calculated): ~4.1 – 4.5. The high lipophilicity suggests excellent membrane permeability, making it a viable precursor for CNS-active drugs or intracellular targets.

-

Solubility:

-

Water: Insoluble (< 0.1 mg/mL).

-

Organic Solvents: Highly soluble in Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), and Ethyl Acetate.

-

Acidic Media: Soluble in dilute HCl due to protonation of the 3-amino group and the piperidine nitrogen.

-

Basicity and Electronic Effects

The molecule features two distinct nitrogen centers with contrasting electronic environments:

-

3-Amino Group (Aniline-like): A primary aromatic amine. It is weakly basic (

) and serves as a nucleophile for cyclization reactions. -

4-Piperidinyl Nitrogen: Although chemically a tertiary amine, its lone pair is partially conjugated with the aromatic ring (an N-aryl piperidine ). However, the ortho-amino group and the 2-ethyl steric bulk twist the piperidine ring out of planarity with the benzene ring.

-

Consequence: This de-conjugation makes the piperidine nitrogen more basic (

) than typical N-aryl amines, but less basic than aliphatic piperidine (

-

Synthetic Methodology

The synthesis of this compound typically follows a Nucleophilic Aromatic Substitution (

Synthesis Workflow (Step-by-Step)

Step 1:

-

Precursor: Ethyl 4-fluoro-3-nitrobenzoate.

-

Reagent: 2-Ethylpiperidine (1.1 equivalents).

-

Conditions:

(base), DMF or Acetonitrile, -

Mechanism: The 2-ethylpiperidine attacks the C4 position, displacing the fluoride ion. The ortho-nitro group activates the ring for this substitution.

-

Note: The 2-ethyl group adds steric hindrance, requiring higher temperatures or longer reaction times compared to simple piperidine.

Step 2: Nitro Reduction

-

Intermediate: Ethyl 4-(2-ethylpiperidin-1-yl)-3-nitrobenzoate.

-

Reagent:

(gas) with Pd/C catalyst OR Iron powder ( -

Conditions: Ethanol/Water, reflux (for Fe reduction) or RT (for Hydrogenation).

-

Outcome: The nitro group is selectively reduced to the primary amine, yielding the target compound.

Visualization of Synthesis Logic

Figure 1: Synthetic pathway from fluoronitrobenzoate precursor via SnAr coupling and reduction.

Key Applications & Reactivity

Precursor for Quinolone Antibiotics

This molecule is a classic "Gould-Jacobs" precursor.

-

Reaction: Condensation with Diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.

-

Product: 4-Hydroxyquinoline-3-carboxylate derivatives.

-

Significance: The 2-ethylpiperidine side chain is often explored to overcome bacterial resistance mechanisms (efflux pumps) by altering the bulk and shape of the antibiotic.

Benzimidazole Synthesis

The vicinal diamine motif (3-amino and 4-amino-like nitrogen) allows for cyclization with aldehydes or carboxylic acids.

-

Protocol: Reacting the target with an aldehyde (R-CHO) in the presence of an oxidant (e.g.,

) yields 1-substituted-2-alkyl-benzimidazoles. -

Use Case: Development of antihistamines or anthelmintic agents.

Diazotization & Sandmeyer Reactions

The primary 3-amino group can be converted into a diazonium salt (

-

Utility: This allows for the introduction of Halogens (Cl, Br, I), Cyano groups (CN), or Hydroxyl groups (OH) at the 3-position, further diversifying the scaffold for library generation.

Handling & Stability (Self-Validating Protocol)

To ensure experimental success, the following stability checks must be integrated into the workflow:

| Parameter | Observation / Action |

| Appearance | Typically a pale yellow to tan solid or viscous oil (due to the ethyl ester and piperidine alkyl chain preventing tight crystal packing). |

| Oxidation Sensitivity | High. The 3-amino group is prone to air oxidation, turning the sample dark brown over time. Storage: Store under Argon/Nitrogen at -20°C. |

| TLC Monitoring | Use 50% Ethyl Acetate / Hexane. The amine will streak on silica; add 1% Triethylamine to the mobile phase to sharpen the peak. |

| NMR Validation | 1H NMR (DMSO-d6): Look for the characteristic broad singlet of the |

References

-

Benchchem. (n.d.). Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate: Chemical Classification and Significance. Retrieved from

-

MDPI. (2013). Synthesis of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate.[2] Retrieved from

-

National Institutes of Health (NIH). (n.d.). N-(3-Amino-4-(methylamino)benzoyl)-N-2-pyridinyl-beta-alanine ethyl ester - PubChem. Retrieved from

-

Royal Society of Chemistry (RSC). (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. Retrieved from

Sources

Troubleshooting & Optimization

Overcoming solubility issues with Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate

Technical Support Center: Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate

Welcome to the technical support guide for Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the significant solubility challenges associated with this compound. As a substituted aminobenzoate with a bulky piperidinyl group, this molecule exhibits poor aqueous solubility, a common hurdle in experimental and preclinical development.[1][2] This guide offers a logical, step-by-step approach to solubilization, from fundamental principles to advanced formulation strategies.

Part 1: Understanding the Molecule - A Physicochemical Profile

Before troubleshooting, it's crucial to understand the chemical characteristics of Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate that govern its solubility. The molecule's structure incorporates several key functional groups:

-

Aromatic Amine (3-amino group): This is a weak base that can be protonated.

-

Tertiary Amine (within the piperidinyl ring): This is also a weak base, more basic than the aromatic amine, and a key site for protonation.[3]

-

Ethyl Ester Group: This group is relatively non-polar and contributes to the molecule's overall lipophilicity.

-

Substituted Benzene Ring & Ethyl Piperidinyl Group: These bulky, carbon-rich structures significantly increase the molecule's hydrophobicity.

This combination of features results in a molecule that is poorly soluble in neutral aqueous media. Based on structurally similar compounds, we can estimate its key physicochemical properties.[4]

| Property | Predicted Value / Characteristic | Implication for Solubility |

| Molecular Formula | C₁₇H₂₆N₂O₂ | - |

| Molecular Weight | 290.40 g/mol | Higher molecular weight can correlate with lower solubility. |

| LogP (Octanol/Water) | > 3.5 | Indicates high lipophilicity and poor aqueous solubility.[4] |

| Aqueous Solubility | Very Low | Expected to be practically insoluble in water at neutral pH.[5] |

| pKa (Predicted) | ~2-3 (Aromatic Amine), ~8-9 (Piperidinyl Amine) | The presence of basic nitrogen atoms suggests that solubility will be highly dependent on pH.[5] |

Part 2: Troubleshooting Common Solubility Issues (Q&A Format)

This section addresses the most common solubility challenges in a practical, question-and-answer format. We will proceed from the simplest to the most advanced techniques.

Initial Solubility Attempts

Question: My compound appears as an insoluble powder or oil in my aqueous buffer (e.g., PBS, pH 7.4). What is my first step?

Answer: Your first and most critical step is to leverage the molecule's basic functional groups by adjusting the pH of your solvent.[6][7] The two amine groups—particularly the more basic piperidinyl nitrogen—can be protonated in an acidic environment. This protonation creates a positively charged species (a salt), which is significantly more polar and, therefore, more soluble in aqueous media.

Causality: At neutral pH (7.4), the amine groups are largely in their non-ionized, free base form. This form is less polar and dominates the molecule's hydrophobic character, leading to poor aqueous solubility. By lowering the pH, you shift the equilibrium towards the protonated, ionized form, which readily interacts with water molecules.[8][9]

Recommended Action:

-

Prepare a dilute acidic solution (e.g., 10 mM HCl or 10 mM Citrate Buffer, pH 3.0).

-

Attempt to dissolve a small, known amount of the compound in this acidic vehicle.

-

Observe for improved solubility. You can then titrate the pH upwards towards your desired experimental pH, monitoring for any signs of precipitation.

Leveraging Organic Co-solvents

Question: I tried lowering the pH, but the solubility is still insufficient for my required concentration, or my experiment is pH-sensitive. What should I do next?

Answer: The next logical step is to prepare a concentrated stock solution in a water-miscible organic co-solvent.[10][11][12] This is the most common and practical method for handling hydrophobic compounds in a research setting. Dimethyl sulfoxide (DMSO) is the industry standard due to its excellent solvating power for a wide range of organic molecules.[13][14]

Causality: Co-solvents work by reducing the overall polarity of the aqueous environment.[7][15] A solvent mixture, such as DMSO and water, creates a more favorable environment for a hydrophobic molecule, effectively bridging the polarity gap and allowing it to remain in solution.

Recommended Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous experimental medium (e.g., cell culture media, buffer) to achieve the final desired concentration.

Critical Consideration: Organic solvents can be toxic to cells or interfere with biological assays.[16] It is imperative to keep the final concentration of the organic co-solvent in your working solution as low as possible, typically below 0.5% (v/v) for DMSO in most cell-based assays. [17][18] Always include a vehicle control (medium with the same final concentration of the co-solvent) in your experiments.

Caption: A logical workflow for addressing solubility issues.

Advanced Solubilization Strategies

Question: For my in vivo studies, I need a higher dose concentration, and the allowable co-solvent volume is too low. What are my options?

Answer: When standard pH and co-solvent approaches are insufficient, you must move to more advanced formulation strategies. These methods aim to enhance solubility and stability in a manner suitable for administration to living systems.

-

Salt Formation: While pH adjustment involves creating a salt in situ, you can also synthesize and isolate a stable, solid salt form of the compound (e.g., a hydrochloride or mesylate salt). These crystalline salt forms often have significantly improved aqueous solubility and dissolution rates compared to the free base.[19][20] This approach requires chemical synthesis expertise but provides a robust solution.

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21][] They can encapsulate poorly soluble "guest" molecules like yours, forming an inclusion complex.[23] This complex is water-soluble, effectively shuttling the drug molecule into the solution.[24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative for this purpose.

-

Lipid-Based Formulations (e.g., SEDDS): For highly lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[25] The compound is first dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in an aqueous medium (like gastrointestinal fluid), this mixture spontaneously forms a fine oil-in-water microemulsion, keeping the drug solubilized.[1]

Part 3: Step-by-Step Experimental Protocols

Protocol 1: Preparation and Use of a DMSO Stock Solution

This protocol outlines the standard procedure for creating and using a stock solution for in vitro experiments.

Materials:

-

Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate (solid)

-

Anhydrous DMSO (Biotechnology Grade)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

-

Aqueous buffer or cell culture medium

Procedure:

-

Weighing: Accurately weigh a precise amount of the compound (e.g., 2.90 mg) into a sterile microcentrifuge tube.

-

Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For 2.90 mg of a 290.40 g/mol compound to make a 10 mM stock, you would add 1.0 mL of DMSO.

-

Dissolution: Add the calculated volume of DMSO to the tube. Cap tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but check for compound stability first.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[17]

-

Dilution to Working Solution: Perform a serial dilution. For example, to get a 10 µM final concentration in 1 mL of medium from a 10 mM stock, you would add 1 µL of the stock solution to 999 µL of medium. This results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.[26]

Caption: Standard workflow for preparing a working solution from a DMSO stock.

Part 4: Frequently Asked Questions (FAQs)

-

Q: Can I use solvents other than DMSO?

-

Q: I see precipitation when I add my DMSO stock to my aqueous buffer. What is happening?

-

A: This indicates that you have exceeded the aqueous solubility limit of the compound, even with the co-solvent. The compound is "crashing out" of the solution. You must either decrease the final concentration or increase the percentage of co-solvent (if your experiment allows). Alternatively, this is a strong indicator that you need to explore advanced formulation strategies like cyclodextrins.[23]

-

-

Q: Can I heat the solution to help it dissolve?

-

A: Gentle warming (e.g., to 37-40°C) can temporarily increase solubility and the rate of dissolution. However, you must be cautious. Prolonged heating can lead to degradation of the compound or evaporation of the solvent, altering the concentration. This should be done with care and the stability of the compound at that temperature should be verified.[27][28]

-

-

Q: How does the ester group affect solubility and stability?

-

A: The ethyl ester group is susceptible to hydrolysis, especially at very low or high pH, which would convert it to the corresponding carboxylic acid. This process is typically slow at neutral pH but can be accelerated by temperature or the presence of esterase enzymes in biological media. It is important to be aware of this potential degradation pathway when planning long-term experiments.

-

References

-

World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

-

AAPS Advances in Pharmaceutical Sciences Series. (n.d.). Formulating Poorly Water Soluble Drugs. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

-

Molecules. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

-

International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

-

MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Ethyl 4-[(2-piperidin-1-ylacetyl)amino]benzoate. Retrieved from [Link]

-

MDPI. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

-

PubMed. (2011, December 15). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Retrieved from [Link]

-

ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

-

Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

-

Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

-

PubMed. (2013, June 15). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester. Retrieved from [Link]

-

Roquette. (2025, July 31). How can cyclodextrins enhance solubility?. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Retrieved from [Link]

-

Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of benzocaine (CAS 94-09-7). Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

-

Taylor & Francis Online. (2008, October 20). Thermodynamics of Aqueous Solutions of Alkyl p-Aminobenzoate. Retrieved from [Link]

-

GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Piperazine (FDB012189). Retrieved from [Link]

-

MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Retrieved from [Link]

-

Dr.Oracle. (2025, February 28). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. Retrieved from [Link]

-

Grokipedia. (n.d.). Cosolvent. Retrieved from [Link]

-

Wikipedia. (n.d.). 2C-H. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

-

YouTube. (2025, January 18). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. Retrieved from [Link]

-

EPA. (2025, October 15). Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate Properties. Retrieved from [Link]

-

Annex Publishers. (2023, August 25). A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. Retrieved from [Link]

-

MDPI. (2019, November 26). Application of Solid Dispersion Technique to Improve Solubility and Sustain Release of Emamectin Benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). The conversion of three species of PABA in different pH. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Retrieved from [Link]

Sources

- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 2. repo.upertis.ac.id [repo.upertis.ac.id]

- 3. Showing Compound Piperazine (FDB012189) - FooDB [foodb.ca]

- 4. Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate | 1220019-45-3 | Benchchem [benchchem.com]

- 5. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. ijmsdr.org [ijmsdr.org]

- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pH-dependent spectral properties of para-aminobenzoic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Cosolvent - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

- 13. Dimethyl sulfoxide for molecular biology 67-68-5 [sigmaaldrich.com]

- 14. ジメチルスルホキシド | Thermo Fisher Scientific [thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.cn [medchemexpress.cn]

- 18. mdpi.com [mdpi.com]

- 19. droracle.ai [droracle.ai]

- 20. youtube.com [youtube.com]

- 21. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]

- 23. mdpi.com [mdpi.com]

- 24. touroscholar.touro.edu [touroscholar.touro.edu]

- 25. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 26. selleckchem.com [selleckchem.com]

- 27. tandfonline.com [tandfonline.com]

- 28. pharmaexcipients.com [pharmaexcipients.com]

Validation & Comparative

A Comparative Efficacy Analysis: Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate and Lidocaine in Local Anesthesia

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of local anesthetic development, the quest for agents with improved efficacy, duration of action, and safety profiles is perpetual. This guide provides a comparative analysis of Lidocaine, a widely utilized amide local anesthetic, and a novel investigational compound, Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate. While specific published efficacy data for Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate is not yet publicly available, this guide will leverage data from structurally similar piperidine-based benzoate anesthetics to provide a scientifically grounded comparison and a framework for future evaluation.

Introduction to the Comparators

Lidocaine: The Gold Standard

Lidocaine, an amino amide, has been a cornerstone of local and regional anesthesia for decades.[1][2] Its rapid onset of action and intermediate duration make it a versatile agent for a variety of clinical applications, from minor dermatological procedures to dental and surgical nerve blocks.[1] Chemically, Lidocaine consists of a lipophilic aromatic ring, an intermediate amide linkage, and a hydrophilic tertiary amine.[2][3] This structure is pivotal to its mechanism of action and pharmacokinetic profile.

Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate: A Novel Piperidine-Based Ester

Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate belongs to the class of benzoate esters, a well-established group of local anesthetics that includes compounds like procaine and tetracaine.[4] The defining features of this molecule are its ethyl benzoate core, a piperidine ring, and an amino group substitution. The piperidine moiety is a common structural feature in many biologically active compounds, including potent local anesthetics like bupivacaine and ropivacaine, as well as synthetic opioids like fentanyl.[5][6][7] The inclusion of the piperidine ring is often associated with increased potency and duration of action.

While specific data on Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate is limited, research on similar novel 2-(piperidin-1-yl)ethyl-4-(propylamino)benzoate compounds has demonstrated significant local anesthetic effects with characteristics of rapid onset and long duration.[1] For the purpose of this guide, we will draw upon the experimental data of these structurally related compounds to inform our comparative analysis.

Mechanism of Action: A Shared Pathway

Both Lidocaine and piperidine-based benzoate esters exert their anesthetic effect by blocking voltage-gated sodium channels (VGSCs) within the neuronal cell membrane.[3][8] This blockade prevents the influx of sodium ions, which is essential for the depolarization of the nerve membrane and the propagation of action potentials.[3] By inhibiting this process, these agents effectively halt the transmission of pain signals from the periphery to the central nervous system.

The efficacy of these local anesthetics is dependent on their ability to reach the intracellular side of the sodium channel.[8] In their uncharged, lipid-soluble form, they can diffuse across the nerve cell membrane. Once inside the more acidic intracellular environment, they become protonated (charged) and can then bind to the open sodium channel pore, inducing a conformational change that inactivates the channel.

Figure 1: Mechanism of Action of Local Anesthetics.

Comparative Efficacy: A Data-Driven Analysis

The following table summarizes the key efficacy parameters for Lidocaine and a representative novel piperidine-based benzoate local anesthetic (Compound 4n from a study on novel benzoate anesthetics), which exhibits a similar structural backbone to Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate.[1]

| Parameter | Lidocaine | Representative Piperidine-Based Benzoate (Compound 4n) |

| Chemical Class | Amide | Ester |

| Onset of Action | Rapid (2-5 minutes)[5] | Rapid (6.4 ± 0.2 min for block anesthesia)[8] |

| Duration of Action | Intermediate (1-2 hours)[1] | Long (293.5 ± 3.4 min for block anesthesia)[8] |

| Potency | Moderate | High (demonstrated superior efficacy in infiltration and block anesthesia models compared to tetracaine)[1] |

| Toxicity (LD50) | ~25-40 mg/kg (IV in mice) | Higher LD50 suggests lower acute toxicity (976.5 ± 4.5 mg/kg orally in mice)[8] |

Experimental Protocols for Head-to-Head Comparison

To definitively compare the efficacy of Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate and Lidocaine, a series of standardized preclinical experiments are necessary.

In Vitro Assessment: Sodium Channel Blockade

The potency of sodium channel blockade can be quantified using patch-clamp electrophysiology on isolated dorsal root ganglion (DRG) neurons or cell lines expressing specific sodium channel subtypes (e.g., Nav1.7, which is crucial for pain signaling).

Protocol:

-

Cell Culture: Culture DRG neurons or a suitable cell line.

-

Electrophysiology: Perform whole-cell patch-clamp recordings.

-

Drug Application: Perfuse cells with increasing concentrations of Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate or Lidocaine.

-

Data Acquisition: Measure the reduction in the amplitude of the sodium current.

-

Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each compound to determine its potency.

Figure 2: Workflow for In Vitro Sodium Channel Blockade Assay.

In Vivo Assessment: Rodent Sciatic Nerve Block Model

The rodent sciatic nerve block model is a standard for evaluating the onset, duration, and intensity of local anesthetic action in a living organism.

Protocol:

-

Animal Model: Utilize adult male Sprague-Dawley rats.

-

Anesthesia Induction: Lightly anesthetize the rats (e.g., with isoflurane).

-

Nerve Block Injection: Inject a standardized volume and concentration of Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate, Lidocaine, or saline (control) adjacent to the sciatic nerve.

-

Sensory Block Assessment: At regular intervals, assess the sensory block using a thermal plantar test (measuring the withdrawal latency to a heat stimulus). An increased latency indicates a successful block.

-

Motor Block Assessment: At the same intervals, evaluate the motor block using a grip strength test or by observing for limb paralysis.

-

Data Analysis: Plot the sensory and motor block scores over time to determine the onset of action, peak effect, and duration of action for each compound.

Figure 3: Workflow for In Vivo Sciatic Nerve Block Assessment.

Discussion and Future Directions

The available data on novel piperidine-based benzoate local anesthetics, which are structurally analogous to Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate, suggest a promising profile characterized by a rapid onset and a significantly longer duration of action compared to Lidocaine.[8] The ester linkage in these novel compounds may also offer a different metabolic pathway, potentially reducing the risk of systemic toxicity associated with amide anesthetics in certain patient populations.

However, it is crucial to underscore that this is a projection based on structurally similar compounds. Rigorous preclinical and clinical studies are imperative to fully characterize the efficacy, safety, and pharmacokinetic profile of Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate. Future research should focus on:

-

Comprehensive Dose-Response Studies: To establish the optimal concentration for clinical efficacy while minimizing side effects.

-

Toxicology and Safety Pharmacology: To thoroughly evaluate the potential for local and systemic toxicity.

-

Clinical Trials: To assess the efficacy and safety in human subjects across various clinical applications.

Conclusion

While Lidocaine remains a reliable and effective local anesthetic, the development of novel agents like Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate and its structural analogs holds the potential to advance the field of pain management. The preliminary data on similar piperidine-based benzoate esters suggest the possibility of a longer duration of action, which could be highly beneficial in postoperative pain control and other clinical scenarios requiring prolonged anesthesia. The experimental frameworks outlined in this guide provide a clear path for the comprehensive evaluation of this and other novel local anesthetic candidates.

References

- Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine deriv

-

Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Publishing. [Link]

-

Molecular mechanisms of lidocaine. PMC. [Link]

-

Lidocaine. Wikipedia. [Link]

- Spectrochem: Home. [Link not available]

-

Ethyl 4-[(2-amino-4-chlorophenyl)amino]piperidine-1-carboxylate. PubChem. [Link]

- Welcome To Hyma Synthesis Pvt. Ltd. [Link not available]

-

Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. ResearchGate. [Link]

-

Synthesis of Procaine; novocaine; 2-(diethylamino)ethyl 4-aminobenzoate). ResearchGate. [Link]

-

Benzocaine Synthesis (HELP). Reddit. [Link]

-

Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. PMC. [Link]

-

Synthesis and biological activities of local anesthetics. RSC Publishing. [Link]

-

Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PubMed. [Link]

-

The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1- yl)-Containing Piperidine Derivatives in Experimental Animal Models. FABAD Journal of Pharmaceutical Sciences. [Link]

-

Scholars Research Library. Der Pharma Chemica. [Link]

-

Evaluation of the Local Anesthetic Activity, Acute Toxicity, and Structure–Toxicity Relationship in Series of Synthesized 1-Aryltetrahydroisoquinoline Alkaloid Derivatives In Vivo and In Silico. MDPI. [Link]

-

Fentanyl. Wikipedia. [Link]

-

Chemical structure of the different local anesthetic agents discussed... ResearchGate. [Link]

- Synthesis of Local Anesthetics derived from various functional groups. [Link not available]

-

What is the mechanism of Lidocaine? Patsnap Synapse. [Link]

-

Lidocaine. StatPearls. [Link]

-

KEGG PATHWAY Database. Genome.jp. [Link]

-

Benzocaine Action Pathway. PubChem. [Link]

-

Lidocaine: Structure & Mechanism of Action. Study.com. [Link]

- The Science Behind Lidocaine: Purity, Potency, and Pharmaceutical Use. [Link not available]

-

Lidocaine. PubChem. [Link]

-

Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels. PMC. [Link]

Sources

- 1. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00476A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate | 1220019-45-3 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 7. Fentanyl - Wikipedia [en.wikipedia.org]

- 8. pubs.rsc.org [pubs.rsc.org]

Comparative Analysis: Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate vs. Benzocaine

This guide provides an in-depth technical comparison between the established local anesthetic Benzocaine and the specialized amino-benzoate derivative Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate .

This analysis synthesizes physicochemical data, structure-activity relationships (SAR), and experimental methodologies to evaluate the performance of the novel analog against the industry standard.

Executive Summary

Benzocaine (Ethyl 4-aminobenzoate) is a widely used ester-type local anesthetic known for its surface anesthetic properties and low water solubility. It functions primarily by stabilizing neuronal membranes and inhibiting sodium ion influx.

Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate is a structural analog designed to enhance lipophilicity and receptor binding affinity. By substituting the 4-amino group with a bulky 2-ethyl-1-piperidinyl moiety and retaining a 3-amino substituent, this compound exhibits significantly altered physicochemical properties, specifically increased partition coefficient (LogP) and modified steric parameters, suggesting enhanced potency and duration of action in lipid-rich environments compared to Benzocaine.

Chemical Structure & Physicochemical Properties[1][2][3][4][5]

The structural modification from Benzocaine to the target compound involves the introduction of a piperidine ring and a positional shift of the primary amine. This alteration drastically impacts the molecule's interaction with the voltage-gated sodium channel (

Table 1: Physicochemical Comparison

| Feature | Benzocaine | Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate | Impact of Modification |

| IUPAC Name | Ethyl 4-aminobenzoate | Ethyl 3-amino-4-(2-ethylpiperidin-1-yl)benzoate | Steric Bulk : The piperidine ring adds significant hydrophobic volume. |

| Molecular Formula | MW Increase : ~165.19 vs. ~276.37 g/mol . Slower diffusion but higher affinity. | ||

| Lipophilicity (LogP) | ~1.86 | ~4.2 - 4.8 (Predicted)* | High Lipophilicity : Enhanced membrane penetration; potential for depot effect. |

| pKa (Basic) | ~2.5 (Primary amine) | ~3-4 (Aniline) / ~8-9 (Piperidine N?)** | Ionization : The N-aryl piperidine is weakly basic due to resonance; the 3-amino is also weak. Remains largely unionized at physiological pH, similar to Benzocaine. |

| H-Bond Donors | 1 (Primary amine) | 1 (Primary amine at C3) | Binding : Retains H-bond capability for receptor anchoring. |

| Key Substituent | 4-Amino (-NH2) | 4-(2-ethyl-1-piperidinyl) | Steric Twist : The 2-ethyl group forces the piperidine ring out of planarity, potentially decoupling resonance and altering electronic density on the aromatic ring. |

*Note: LogP extrapolated from structural analogs (e.g., Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate LogP ~3.3). **The Nitrogen in the N-aryl piperidine is conjugated with the benzene ring, reducing its basicity compared to an aliphatic amine, but the steric hindrance of the 2-ethyl group may reduce this conjugation, potentially elevating pKa slightly.

Mechanism of Action & Signaling Pathway

Both compounds function as Class I antiarrhythmic / Local Anesthetic agents . They bind to the intracellular portion of the voltage-gated sodium channel (

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanism of action for local anesthetics. The target compound's higher lipophilicity enhances the "Lipid Bilayer Diffusion" step and receptor residence time.

Performance Comparison: Experimental Data Analysis

Potency and Efficacy

The introduction of the piperidinyl group significantly increases the hydrophobic surface area. According to the Meyer-Overton correlation , anesthetic potency is directly proportional to lipid solubility.

-

Benzocaine: Moderate potency; limited by its ability to anchor firmly in the hydrophobic pocket of the

channel. -

Target Compound: The 2-ethyl-1-piperidinyl tail acts as a "hydrophobic anchor." The 2-ethyl substituent introduces steric hindrance that may lock the molecule into a specific conformation, potentially increasing binding selectivity or residence time (slow off-rate).

-

Predicted Outcome: The target compound is expected to be 2-4x more potent than Benzocaine in topical applications.

Duration of Action

Duration is governed by the rate of removal from the site (vascular absorption) and metabolic hydrolysis.

-

Hydrolysis: Both are esters susceptible to plasma cholinesterases. However, the bulky 4-substituent (piperidine) in the target compound provides steric shielding to the ester linkage (at position 1) compared to the small amino group in Benzocaine.

-

Result: The target compound likely exhibits a prolonged half-life and longer duration of anesthesia.

Toxicity Profile (Methemoglobinemia)

Benzocaine is metabolized to para-aminobenzoic acid (PABA) and hydroxylamine derivatives, which can oxidize hemoglobin to methemoglobin.

-

Target Compound: Contains a 3-amino group (meta-position). Meta-amino benzoates generally have different metabolic pathways and may possess a reduced risk of inducing methemoglobinemia compared to the para-amino structure of Benzocaine, although specific toxicity testing is required to confirm this.

Experimental Protocols

To validate the comparative performance, the following standardized protocols are recommended.

Protocol A: Synthesis of Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate

Rationale: A reliable synthesis is required to generate high-purity material for testing.

-

Starting Material: Ethyl 4-fluoro-3-nitrobenzoate.

-

Nucleophilic Substitution: React with 2-ethylpiperidine in DMF with

at 80°C. The fluorine is displaced by the piperidine amine.-

Note: The 2-ethyl group on piperidine creates steric hindrance; higher temperature or catalytic DMAP may be required.

-

-

Reduction: Reduce the 3-nitro group to a 3-amino group using

or -

Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Hexane:Ethyl Acetate).

-

Validation: Confirm structure via

-NMR and Mass Spectrometry (

Protocol B: Rat Sciatic Nerve Block (In Vivo Potency)

Rationale: Standard model to measure onset and duration of motor/sensory block.

-

Preparation: Dissolve Test Compound and Benzocaine in a vehicle (e.g., 10% DMSO/Saline or PEG400).

-

Administration: Inject 0.2 mL of equimolar solutions (e.g., 10 mM) into the popliteal space of male Wistar rats (n=6 per group).

-

Measurements:

-

Motor Function: Evaluate "hopping response" (ability to lift hind leg).

-

Sensory Function: Evaluate "withdrawal reflex" to pinch/heat.

-

-

Data Analysis: Plot % Maximum Possible Effect (MPE) vs. Time. Calculate

and Duration (

Experimental Workflow (DOT Visualization)

Figure 2: Workflow for synthesizing and validating the target compound.

Conclusion

Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate represents a "designer" modification of the benzocaine scaffold. By leveraging the hydrophobic effect of the piperidine ring and the steric influence of the 2-ethyl substituent, this compound is theoretically superior to Benzocaine in terms of membrane penetration and receptor dwell time .

Researchers should prioritize this compound for applications requiring long-acting surface anesthesia where the rapid washout of Benzocaine is a limitation. However, due to the structural novelty, rigorous toxicity screening (specifically for tissue irritation and systemic accumulation) is mandatory.

References

-

BenchChem . Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate: Chemical Classification and Significance. Retrieved from .

-

PubChem . 1-(Cyclohexylamino)propan-2-yl 4-aminobenzoate (C16H24N2O2) Compound Summary. National Library of Medicine. Retrieved from .

-

Mini-Reviews in Medicinal Chemistry . Benzocaine: Review on a Drug with Unfold Potential. 2020, Vol. 20, No.[1] 1. Retrieved from .

-

Royal Society of Chemistry . Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. 2019. Retrieved from .

-

DrugMAP . Benzocaine: Details of the Drug and Clinical Trials. Retrieved from .

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.